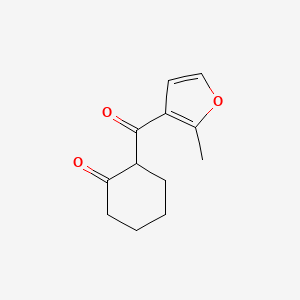
2-(2-Methylfuran-3-carbonyl)cyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methylfuran-3-carbonyl)cyclohexan-1-one is an organic compound with the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol . It is a heterocyclic compound containing a furan ring and a cyclohexanone moiety. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylfuran-3-carbonyl)cyclohexan-1-one typically involves the reaction of 2-methylfuran-3-carboxylic acid with cyclohexanone under acidic or basic conditions. The reaction may require a catalyst such as p-toluenesulfonic acid or sodium hydroxide to facilitate the formation of the desired product .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Methylfuran-3-carbonyl)cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The carbonyl group in the cyclohexanone moiety can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(2-Methylfuran-3-carbonyl)cyclohexan-1-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(2-Methylfuran-3-carbonyl)cyclohexan-1-one is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways within cells. The furan ring and cyclohexanone moiety may play a role in its binding affinity and activity .
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Methylfuran-3-carbonyl)cyclopentan-1-one: Similar structure but with a cyclopentane ring instead of a cyclohexane ring.
2-(2-Methylfuran-3-carbonyl)cycloheptan-1-one: Similar structure but with a cycloheptane ring instead of a cyclohexane ring.
2-(2-Methylfuran-3-carbonyl)cyclohexan-2-one: Similar structure but with the carbonyl group at a different position on the cyclohexane ring.
Uniqueness
2-(2-Methylfuran-3-carbonyl)cyclohexan-1-one is unique due to its specific combination of a furan ring and a cyclohexanone moiety. This unique structure allows it to participate in a variety of chemical reactions and interact with specific biological targets, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C12H14O3 |
|---|---|
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
2-(2-methylfuran-3-carbonyl)cyclohexan-1-one |
InChI |
InChI=1S/C12H14O3/c1-8-9(6-7-15-8)12(14)10-4-2-3-5-11(10)13/h6-7,10H,2-5H2,1H3 |
Clave InChI |
CECICIAFJSPKNW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CO1)C(=O)C2CCCCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


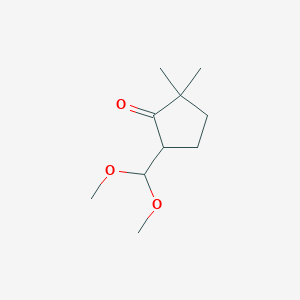
amine](/img/structure/B13319089.png)

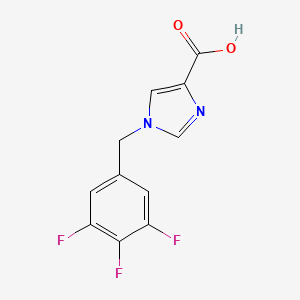
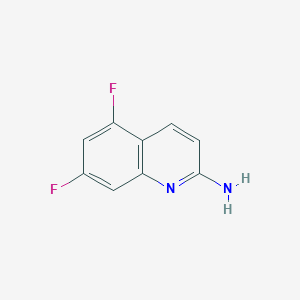
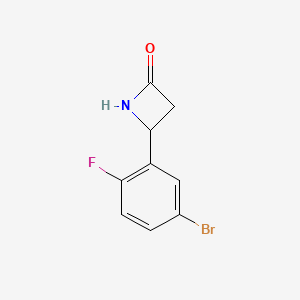




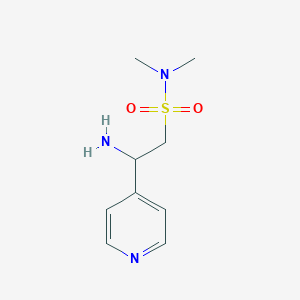
![2-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}cyclohexan-1-ol](/img/structure/B13319155.png)

![5-[2-(Trifluoromethyl)phenyl]oxolane-2-carboxylic acid](/img/structure/B13319176.png)
